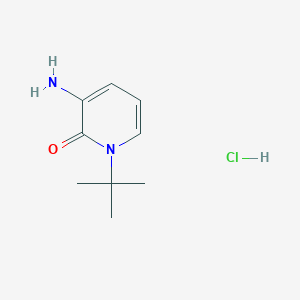

3-Amino-1-(tert-butyl)pyridin-2(1H)-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-1-(tert-butyl)pyridin-2(1H)-one hydrochloride, also known as ABT-702, is a potent and selective inhibitor of the enzyme adenine phosphoribosyltransferase (APRT). APRT is an essential enzyme that plays a critical role in the purine salvage pathway. This pathway is responsible for the recycling of purine nucleotides, which are important building blocks for DNA and RNA synthesis. Inhibition of APRT by ABT-702 has been shown to have therapeutic potential in a variety of diseases, including cancer, gout, and autoimmune disorders.

Aplicaciones Científicas De Investigación

Synthesis of Pyrazoles and Pyrroles :

- A study explored the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, indicating the versatility of tert-butyl-based compounds in synthesizing heterocyclic structures (Martins et al., 2012).

- Another research demonstrated the synthesis of a series of N-(pyrrol-2-yl)amines, including 1-tert-butyl variants, showing the compound's application in creating diverse chemical structures (Macías et al., 2018).

Pyrazole Protection and Pyridine Coordination Chemistry :

- Research on the preparation and use of 1-tert-butyl-3-methyl-1H-pyrazole-5-amine demonstrated the compound's role in pyrazole protection and highlighted its relevance in chemical synthesis (Pollock & Cole, 2014).

- Another study explored the coordination of pyridines to complexes, emphasizing the importance of tert-butyl substituents in the field of coordination chemistry (Titova et al., 2016).

Molecular Structure and Crystallography :

- Investigations into the molecular structure of compounds like 3-tert-butyl-1-(4-chlorophenyl)-4-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one have provided insights into hydrogen bonding and molecular conformations, which are critical for understanding chemical reactivity and material properties (Portilla et al., 2011).

Synthetic Applications in Medicinal Chemistry :

- Research on the synthesis and molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate showcases the compound's relevance in synthesizing complex molecular structures, potentially useful in drug design and medicinal chemistry (Moriguchi et al., 2014).

Polymer Science :

- A study on the synthesis and characterization of poly(pyridine–imide)s with tert-butyl substituents highlights the compound's application in the development of high-performance polymers with specific properties like solubility and thermal stability (Lu et al., 2014).

Propiedades

IUPAC Name |

3-amino-1-tert-butylpyridin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.ClH/c1-9(2,3)11-6-4-5-7(10)8(11)12;/h4-6H,10H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKUUHKQAONGAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=CC=C(C1=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2356690.png)

![2-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B2356692.png)

![N-(2-methoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2356693.png)

![(Z)-ethyl 3-(2-ethoxy-2-oxoethyl)-2-((5-nitrofuran-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2356694.png)

![N-(Imidazo[1,5-a]pyridin-6-ylmethyl)but-2-ynamide](/img/structure/B2356697.png)

![2-[7-(4-bromophenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2356699.png)

![3-((4-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2356701.png)

![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2356702.png)

![1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-(1,2-dimethylindol-3-yl)ethane-1,2-dione](/img/structure/B2356706.png)